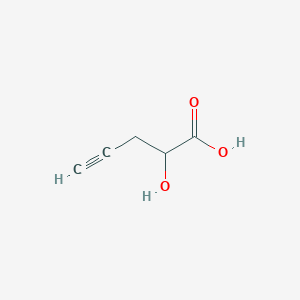

2-Hydroxypent-4-ynoic acid

Description

Contextualization within Unsaturated Hydroxy Acid Chemistry

Unsaturated hydroxy acids are a class of organic compounds that contain a carboxylic acid, a hydroxyl group, and at least one carbon-carbon double or triple bond. The presence of both a hydroxyl group and a site of unsaturation (in this case, a terminal alkyne) allows for a wide range of chemical transformations.

The reactivity of 2-Hydroxypent-4-ynoic acid is dictated by its functional groups:

The carboxylic acid can undergo reactions such as esterification and amidation. vulcanchem.com

The hydroxyl group can be oxidized or participate in esterification reactions. vulcanchem.com

The terminal alkyne is particularly useful in modern synthetic chemistry, notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". vulcanchem.com

Academic Relevance and Emerging Research Trajectories for Hydroxypent-4-ynoic Acid

The primary academic interest in this compound lies in its application as a monomer for the synthesis of functional and biodegradable polymers. vulcanchem.com Specifically, it is a key intermediate in the creation of "clickable" polylactides. vulcanchem.com By incorporating this acid into the polymer backbone, researchers can introduce alkyne functionalities. These alkynes then serve as handles for post-polymerization modification, allowing for the attachment of various molecules and the tailoring of the polymer's properties for specific applications. vulcanchem.com

Potential applications for these functionalized polylactides are being explored in the biomedical field, including for use in:

Surgical sutures vulcanchem.com

Implants for bone fixation vulcanchem.com

Drug delivery vehicles vulcanchem.com

Tissue engineering scaffolds vulcanchem.com

A more economical and safer synthesis route has been developed using diethyl 2-acetamidomalonate and propargyl alcohol as starting materials. vulcanchem.com

Stereochemical Considerations in this compound Research

The second carbon atom of this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (S)-2-Hydroxypent-4-ynoic acid and (R)-2-Hydroxypent-4-ynoic acid. vulcanchem.com The racemic form, a mixture of both enantiomers, has the CAS number 1013026-68-0, while the (S)-enantiomer is identified by CAS number 194864-96-5. vulcanchem.com

The stereochemistry of the molecule is crucial as the biological activity and physical properties of the two enantiomers can differ significantly. Research has focused on developing stereoselective synthetic methods to produce enantiomerically pure forms of the acid. For instance, the synthesis of (S)-2-hydroxypent-4-enoic acid has been achieved with high enantiomeric excess using D-2-hydroxyisocaproate dehydrogenase from Lactobacillus delbrueckii. vulcanchem.com While this is for a related compound with a double bond instead of a triple bond, it highlights the importance and methods of achieving stereocontrol in this class of molecules.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆O₃ |

| Molecular Weight | 114.10 g/mol vulcanchem.com |

| Melting Point | 61-63 °C sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

Table 2: CAS Numbers for this compound

| Form | CAS Number |

|---|---|

| Racemic | 1013026-68-0 vulcanchem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxypent-4-ynoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O3/c1-2-3-4(6)5(7)8/h1,4,6H,3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZOFTSMZOGZGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Hydroxypent 4 Ynoic Acid and Its Derivatives

Classical and Contemporary Synthetic Routes to 2-Hydroxypent-4-ynoic Acid

The preparation of racemic this compound has been approached through several distinct pathways, each with its own set of advantages and challenges regarding safety, cost, and efficiency.

Strategies Utilizing Propargyl Bromide and Ethyl Glyoxylate (B1226380)

One of the established methods for synthesizing this compound involves a Reformatsky-type reaction. This approach utilizes propargyl bromide and ethyl glyoxylate in the presence of activated zinc. The reaction generates an organozinc intermediate that adds to the aldehyde of the ethyl glyoxylate, forming the ethyl ester of the target acid. Subsequent hydrolysis of the resulting ester, ethyl 2-hydroxypent-4-ynoate, yields this compound.

Economical and Safe Procedures via Diethyl 2-Acetamidomalonate and Propargyl Alcohol

To circumvent the hazards and costs associated with the propargyl bromide method, a more economical and safer synthetic route has been developed. This procedure begins with inexpensive and readily available starting materials: diethyl 2-acetamidomalonate and propargyl alcohol.

The synthesis commences with the conversion of propargyl alcohol to propargyl tosylate. This is followed by the C-alkylation of diethyl 2-acetamidomalonate with the prepared propargyl tosylate. The final transformation is a one-pot, four-step sequence involving the hydrolysis of the acetamido and ester groups, decarboxylation, diazotization of the resulting amino group, and subsequent hydroxylation to afford the final product, this compound. This multi-step, one-pot sequence avoids the isolation of intermediates, streamlining the process. This method is presented as a more practical alternative for large-scale synthesis due to its enhanced safety profile and the use of low-cost commercial reagents.

| Starting Material 1 | Starting Material 2 | Key Reagents | Product | Advantages |

| Propargyl Bromide | Ethyl Glyoxylate | Activated Zinc | This compound | Established route |

| Diethyl 2-acetamidomalonate | Propargyl Alcohol | Propargyl tosylate, H₂SO₄, NaNO₂ | This compound | Economical, Safer, Uses readily available materials |

Oxidation-Based Approaches for Related Hydroxypentenoic Acids

Oxidation-based strategies provide a conceptual pathway to related α-hydroxy acids. A common method for the introduction of a hydroxyl group at the α-position of a carbonyl compound is through the oxidation of its enolate. For a related compound like 4-pentynoic acid, this would theoretically involve the formation of a dianion by treatment with a strong base, such as lithium diisopropylamide (LDA). The first equivalent of base would deprotonate the carboxylic acid, and the second would deprotonate the α-carbon to form the enolate.

This enolate could then be treated with an electrophilic oxygen source to install the hydroxyl group. A common reagent for this transformation is an oxodiperoxymolybdenum-pyridine-HMPA complex (MoOPH). Subsequent acidic workup would yield the α-hydroxy carboxylic acid. While this is a standard method for the α-hydroxylation of various carbonyl compounds, its direct application to produce this compound from 4-pentynoic acid would require careful optimization to manage the reactivity of the alkyne functionality.

Hydrometallation Methodologies and Subsequent Transformations

Hydrometallation reactions offer another avenue for the functionalization of alkynes, although the direct synthesis of this compound via this route is not straightforward. The hydroboration-oxidation of a terminal alkyne, such as pent-4-ynoic acid or its ester derivative, is a well-established reaction.

Typically, the reaction of a terminal alkyne with a sterically hindered borane (B79455) reagent like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with alkaline hydrogen peroxide, results in the anti-Markovnikov addition of water across the triple bond. This process yields an enol that tautomerizes to the corresponding aldehyde. In the case of a pent-4-ynoic acid derivative, this would produce a 5-oxo-2-hydroxypentanoic acid derivative. To obtain the desired 2-hydroxy-4-pentenoic acid structure, further synthetic transformations would be necessary, such as the reduction of the aldehyde and subsequent elimination to form the double bond. This multi-step sequence highlights the indirect nature of this approach for obtaining the target molecule.

Stereoselective Synthesis of Chiral this compound Isomers

The synthesis of specific enantiomers of this compound requires stereoselective methods that can control the formation of the chiral center at the C-2 position.

Diastereoselective Ene Reactions for Chiral Hydroxypentenoic Acid Derivatives

A powerful strategy for the asymmetric synthesis of α-hydroxy esters, which are direct precursors to chiral α-hydroxy acids, is the catalytic asymmetric carbonyl-ene reaction. The glyoxylate-ene reaction, in particular, is a practical method for accessing these valuable chiral building blocks in high enantiomeric purities. nih.govrsc.orgacs.org

In this reaction, an alkene (the "ene") reacts with an activated carbonyl compound (the "enophile"), such as ethyl glyoxylate. The reaction is catalyzed by a chiral Lewis acid complex, which orchestrates the approach of the reactants to favor the formation of one enantiomer over the other. Various chiral catalysts, often based on titanium, indium, or palladium complexes with chiral ligands like BINOL (1,1'-bi-2-naphthol) or PyBox (pybox-bis(oxazoline)), have been successfully employed. acs.orgnih.govthieme-connect.com

By selecting an appropriate 1,4-diene as the ene component, the reaction with ethyl glyoxylate can generate a chiral hydroxypentenoic acid derivative. The terminal double bond of the diene would react, leaving the other double bond in a position that could be subsequently isomerized or modified to the alkyne found in the target molecule. This methodology provides a direct route to optically active precursors with high levels of enantioselectivity.

| Reaction Type | Enophile | Catalyst Type | Product Type | Key Feature |

| Asymmetric Glyoxylate-Ene Reaction | Ethyl Glyoxylate | Chiral Lewis Acid (e.g., Ti-BINOL, In-PyBox) | Chiral α-Hydroxy Esters | High enantioselectivity |

Enantioselective Synthesis from Chiral Precursors, such as L-Propargylglycine

The development of enantiomerically pure pharmaceuticals and materials is a cornerstone of modern chemistry. The synthesis of specific stereoisomers of this compound can be achieved by utilizing chiral precursors, such as the non-proteinogenic amino acid L-propargylglycine, which is systematically named (S)-2-aminopent-4-ynoic acid. The key transformation in this synthetic approach is the stereospecific conversion of the primary amine group of the amino acid into a hydroxyl group.

This conversion can be effectively carried out through a diazotization reaction, followed by nucleophilic substitution by water. The reaction is initiated by treating the amino acid with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. This process leads to the formation of a diazonium salt intermediate. Notably, the diazotization of α-amino acids is known to proceed with retention of the original stereochemistry at the α-carbon. researchgate.netnih.gov This stereochemical outcome is attributed to a mechanism involving a double inversion at the chiral center, which ultimately results in the retention of the initial configuration. nih.gov

Therefore, the diazotization of L-propargylglycine is expected to yield (S)-2-hydroxypent-4-ynoic acid. The general reaction scheme for this transformation is presented below:

Reaction Scheme for the Enantioselective Synthesis of (S)-2-Hydroxypent-4-ynoic Acid

| Reactant | Reagents | Product | Stereochemistry |

| L-Propargylglycine ((S)-2-aminopent-4-ynoic acid) | 1. NaNO₂, aq. H₂SO₄, 0 °C 2. H₂O | (S)-2-Hydroxypent-4-ynoic acid | Retention of configuration |

This method provides a direct route to the enantiomerically pure (S)-isomer of this compound, leveraging the readily available chiral pool of amino acids. The resulting chiral α-hydroxy acid is a valuable synthon for the preparation of advanced materials with specific stereochemical properties.

Strategic Incorporation of this compound into Complex Molecular Architectures

The unique bifunctionality of this compound makes it an ideal candidate for incorporation into more complex molecules, including oligomers and polymers. Its hydroxyl group allows for esterification, while the terminal alkyne provides a reactive handle for "click" chemistry reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Alpha-hydroxy acid (AHA) oligomers, such as oligo(lactic acid) and oligo(glycolic acid), are well-established biodegradable and biocompatible materials. However, their simple polyester (B1180765) structure limits their functionality. The strategic incorporation of this compound can introduce valuable functionality for subsequent modifications.

One potential post-modification strategy involves the esterification of the terminal hydroxyl groups of pre-formed AHA oligomers with the carboxylic acid of this compound. This would result in an oligomer with a terminal alkyne group, which can then be used for further functionalization via click chemistry. For instance, this alkyne-terminated oligomer could be "clicked" with azide-functionalized molecules, such as peptides, drugs, or imaging agents, to create tailored biomaterials.

Potential Post-Modification of an Alpha-Hydroxy Acid Oligomer

| Oligomer | Modification Step | Functionalizing Agent | Resulting Structure | Potential Application |

| Oligo(lactic acid) with a terminal hydroxyl group | Esterification | This compound | Alkyne-terminated oligo(lactic acid) | Platform for click chemistry modifications |

| Alkyne-terminated oligo(lactic acid) | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Azide-functionalized molecule (e.g., R-N₃) | Functionalized oligo(lactic acid) | Drug delivery, tissue engineering |

This approach allows for the precise control over the placement and nature of the functional group, enabling the development of "smart" biomaterials with specific biological activities.

This compound is a key precursor in the design of functional polymers, particularly "clickable" biodegradable polyesters. The presence of both a hydroxyl and a carboxylic acid group allows it to be used as a monomer in polymerization reactions, while the alkyne group is carried into the polymer backbone or as a pendant group.

A significant application is in the synthesis of functionalized polylactide (PLA), a widely used biodegradable polymer. By incorporating this compound as a comonomer in the ring-opening polymerization of lactide, a "clickable" PLA can be produced. The pendant alkyne groups along the polymer chain serve as handles for the covalent attachment of various functional molecules through click chemistry. This methodology allows for the efficient introduction of a broad range of functionalities onto the polymer, thereby tailoring its physicochemical properties for specific applications.

Research Findings on this compound as a Polymer Precursor

| Precursor | Polymerization Method | Resulting Polymer | Functionalization Method | Significance |

| This compound derivative (e.g., corresponding lactone) | Ring-opening polymerization with lactide | Alkyne-functionalized polylactide | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Enables the creation of a library of functional biodegradable polymers from a single precursor. |

The ability to easily modify the properties of biodegradable polymers like PLA opens up new possibilities for their use in advanced applications such as targeted drug delivery systems, sophisticated tissue engineering scaffolds, and advanced diagnostic agents.

Chemical Reactivity and Mechanistic Investigations of 2 Hydroxypent 4 Ynoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical modifications, most notably esterification and decarboxylation.

Esterification Reactions and Derivatives

The carboxylic acid moiety of 2-Hydroxypent-4-ynoic acid readily undergoes esterification with various alcohols under acidic conditions, a process known as Fischer esterification. The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the alcohol, followed by dehydration, yields the corresponding ester.

A range of ester derivatives of this compound can be synthesized using this method. For instance, reaction with simple primary alcohols like methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid, will produce methyl 2-hydroxypent-4-ynoate and ethyl 2-hydroxypent-4-ynoate, respectively. The general reaction scheme is presented below:

General Esterification Reaction: HO-CH(C≡CH)-CH₂-COOH + R-OH ⇌ HO-CH(C≡CH)-CH₂-COOR + H₂O

The table below summarizes some potential ester derivatives of this compound.

| Alcohol (R-OH) | Ester Product Name | Ester Structure |

| Methanol | Methyl 2-hydroxypent-4-ynoate | HO-CH(C≡CH)-CH₂-COOCH₃ |

| Ethanol | Ethyl 2-hydroxypent-4-ynoate | HO-CH(C≡CH)-CH₂-COOCH₂CH₃ |

| Propanol | Propyl 2-hydroxypent-4-ynoate | HO-CH(C≡CH)-CH₂-COOCH₂CH₂CH₃ |

Decarboxylation Pathways and Associated Mechanisms

Alpha-hydroxy acids, such as this compound, can undergo decarboxylation, which is the removal of the carboxyl group as carbon dioxide, under certain conditions. This process can be initiated by heat or light and can proceed through various mechanistic pathways, often involving radical intermediates.

Mechanistic studies on similar α-hydroxy acids suggest that decarboxylation can be induced by photoredox catalysis, where a photocatalyst, upon light absorption, initiates an electron transfer process. This can lead to the formation of a carboxyl radical, which then readily loses CO₂ to form a carbon-centered radical. This radical can then be trapped by a suitable reagent or undergo further reactions.

While specific studies on the decarboxylation of this compound are not extensively documented, the general mechanism for the decarboxylation of α-hydroxy acids provides a likely pathway. The process is of significant interest in organic synthesis as it provides a method for the generation of carbon radicals under mild conditions.

Transformations of the Hydroxyl Group

The secondary hydroxyl group in this compound is another key site for chemical transformations, particularly oxidation reactions.

Oxidation Reactions of Secondary Alcohols

The secondary alcohol group of this compound can be oxidized to a ketone, yielding 2-oxo-pent-4-ynoic acid. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Common oxidizing agents for secondary alcohols include chromium-based reagents like chromic acid (H₂CrO₄), pyridinium (B92312) chlorochromate (PCC), and potassium permanganate (B83412) (KMnO₄). Milder and more selective methods, such as the Swern and Dess-Martin periodinane oxidations, are also widely used, especially for complex molecules where over-oxidation or side reactions with other functional groups, like the alkyne, need to be avoided.

The general reaction for the oxidation of the secondary alcohol in this compound is as follows:

Oxidation of the Secondary Alcohol: HO-CH(C≡CH)-CH₂-COOH + [O] → O=C(C≡CH)-CH₂-COOH

The resulting product, 2-oxo-pent-4-ynoic acid, is a keto acid that can serve as a precursor for further synthetic modifications. The selective oxidation of a single hydroxyl group in a polyhydroxylated molecule is a significant challenge in organic synthesis, and the development of catalysts that can achieve this with high efficacy is an active area of research.

Chemical Versatility of the Alkyne Moiety

The terminal alkyne group is a highly versatile functional group that can participate in a wide range of chemical reactions, most notably cycloadditions.

Application in "Click" Chemistry for Functionalization

The terminal alkyne of this compound makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction allows for the efficient and highly specific formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an azide-functionalized molecule.

The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a powerful tool for bioconjugation and materials science. By utilizing this compound as a building block, a hydroxyl and a carboxylic acid group can be readily incorporated into larger molecules or onto surfaces.

For example, an azide-modified biomolecule (e.g., a protein, peptide, or nucleic acid) can be covalently linked to this compound. The resulting conjugate would possess the functionalities of the biomolecule appended with a hydroxyl and carboxylic acid group, which could then be used for further modifications or to alter the solubility and other properties of the biomolecule.

The general scheme for the functionalization of a molecule (R-N₃) using this compound via click chemistry is shown below:

Click Chemistry Functionalization: HO-CH(C≡CH)-CH₂-COOH + R-N₃ --(Cu(I) catalyst)--> HO-CH(C₄H₂N₃R)-CH₂-COOH

The triazole linker formed is highly stable, making this a robust method for creating complex molecular architectures.

Addition Reactions to the Triple Bond

The terminal alkyne functionality in this compound is, in principle, susceptible to a variety of addition reactions. These reactions typically involve the breaking of the pi bonds of the triple bond and the formation of new single or double bonds. However, specific studies detailing the outcomes of such reactions on this particular molecule are not readily found.

Based on the general principles of alkyne chemistry, one can hypothesize several potential addition reactions. Electrophilic additions with hydrogen halides (HX) or halogens (X₂) would be expected to follow Markovnikov or anti-Markovnikov regioselectivity depending on the reaction conditions. Hydration, typically catalyzed by mercury salts, would likely yield a ketone through an enol intermediate. Furthermore, the triple bond could participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides or nitrones, to form heterocyclic compounds. Metal-catalyzed additions, including hydrogenation to the corresponding alkene or alkane, are also theoretically possible.

Table 1: Hypothetical Addition Reactions to the Triple Bond of this compound

| Reagent | Potential Product(s) | Reaction Type |

| H₂/Catalyst | 2-Hydroxypentanoic acid or 2-Hydroxypent-4-enoic acid | Hydrogenation |

| HX (e.g., HBr) | 4-Bromo-2-hydroxypent-4-enoic acid and/or 5-Bromo-2-hydroxypent-4-enoic acid | Electrophilic Addition |

| X₂ (e.g., Br₂) | 4,5-Dibromo-2-hydroxypent-4-enoic acid | Electrophilic Addition |

| H₂O, H₂SO₄, HgSO₄ | 2-Hydroxy-4-oxopentanoic acid | Hydration |

| R-N₃ | Substituted triazole | [3+2] Cycloaddition |

It is crucial to emphasize that the data presented in this table is predictive and not based on published experimental results for this compound.

Hydrolytic Cleavage and Derivative Formation

The term "hydrolytic cleavage" in the context of this compound is ambiguous without further specification. The molecule itself does not possess functional groups that are typically susceptible to simple hydrolytic cleavage under standard conditions, such as esters or amides. The carbon-carbon triple bond and the hydroxyl and carboxylic acid groups are generally stable to hydrolysis.

However, the carboxylic acid and hydroxyl groups are prime sites for derivative formation .

Esterification: The carboxylic acid moiety can react with alcohols in the presence of an acid catalyst to form esters.

Amide Formation: Reaction with amines, often activated by coupling agents, would yield the corresponding amides.

Etherification/Acylation of the Hydroxyl Group: The hydroxyl group can be converted into an ether or an ester through reactions with alkyl halides or acyl chlorides/anhydrides, respectively.

These derivatization reactions would introduce new functionalities to the molecule, potentially altering its physical and chemical properties. For instance, esterification could be used to protect the carboxylic acid while performing reactions on the alkyne.

Exploration of Analogous Reactivity Patterns in Related Unsaturated Hydroxy Acids

In the absence of direct studies on this compound, examining the reactivity of analogous unsaturated hydroxy acids can provide valuable insights. A closely related compound for which more information is available is 2-Hydroxypent-4-enoic acid , the alkene analogue.

Studies on 2-Hydroxypent-4-enoic acid reveal a focus on its synthesis and biological activity, with less emphasis on its detailed chemical reactivity in the context of addition reactions to the double bond. The reactivity of the double bond in this molecule would be expected to undergo electrophilic additions, similar to other alkenes.

Comparing the alkyne in this compound to the alkene in its counterpart, some general differences in reactivity can be anticipated:

Electrophilicity: Alkynes are generally less reactive towards electrophiles than alkenes due to the greater s-character of the sp-hybridized carbons, which holds the electrons more tightly.

Acidity of Terminal Hydrogen: The terminal hydrogen of the alkyne in this compound is acidic and can be deprotonated with a strong base to form an acetylide. This nucleophile can then participate in various carbon-carbon bond-forming reactions, a reactivity pathway not available to the alkene.

Reaction Products: Addition reactions to the alkyne can proceed in two steps, leading to either an alkene or a fully saturated product, whereas additions to the alkene typically occur in a single step.

Table 2: Comparison of Potential Reactivity of this compound and 2-Hydroxypent-4-enoic Acid

| Feature | This compound (Alkyne) | 2-Hydroxypent-4-enoic Acid (Alkene) |

| Unsaturated Bond | Carbon-carbon triple bond | Carbon-carbon double bond |

| Hybridization | sp | sp² |

| Electrophilic Addition | Possible, generally slower than alkenes | Readily undergoes electrophilic addition |

| Acidity | Acidic terminal proton | Non-acidic vinylic protons |

| Nucleophilicity of Unsaturated Bond | Less nucleophilic than alkenes | More nucleophilic than alkynes |

| Unique Reactions | Formation of acetylides, potential for two successive additions | Epoxidation, dihydroxylation |

Biological and Biochemical Significance of 2 Hydroxypent 4 Ynoic Acid

Natural Occurrence and Biosynthetic Origins

The presence of 2-Hydroxypent-4-ynoic acid in nature is a subject of specific interest, particularly its origins in botanical and fungal sources.

Isolation from Botanical Sources (e.g., Nicotiana tabacum roots)

While the outline suggests the isolation of this compound from botanical sources such as the roots of Nicotiana tabacum (common tobacco), detailed scientific literature explicitly confirming this finding was not identified in the available search results. The study of root exudates from various plants is an ongoing field of research, and the identification of specific secondary metabolites can be a complex process.

Presence in Fungi and Mushrooms as Alkynyl-Containing Metabolites

Fungi and mushrooms are known for their ability to produce a diverse array of secondary metabolites, including compounds that feature an alkynyl (carbon-carbon triple bond) functional group. These metabolites exhibit a wide range of biological activities. Eight-carbon volatiles, which are characteristic of the fungal aroma, are derived from the oxidation of fatty acids like linoleic acid. While fungi are established as a source of various alkynyl-containing molecules, the specific isolation of this compound from fungal or mushroom species is not explicitly documented in the provided search results. The biosynthesis of such compounds often involves pathways that modify common primary metabolites, such as fatty acids and amino acids.

Interactions with Enzymatic Systems and Metabolic Pathways

The biochemical behavior of this compound is defined by its interactions with enzymes and its participation in metabolic processes.

Substrate Specificity and Kinetic Studies with Relevant Enzymes

Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions, providing insights into catalytic mechanisms and enzyme specificity. Key parameters such as the Michaelis constant (Kₘ) and the maximum reaction rate (Vₘₐₓ) quantify the affinity of an enzyme for its substrate and its maximum catalytic efficiency. However, specific studies detailing the substrate specificity and providing kinetic data (e.g., Kₘ, Vₘₐₓ) for enzymes acting on this compound were not found in the available research. Such studies would be essential to understand which enzymes can metabolize this compound and how efficiently they do so.

Influence on Microbial Metabolism and Biotransformations

Microbial biotransformation is a process where microorganisms carry out chemical modifications on organic compounds.. This metabolic capability is used to produce novel compounds or to detoxify substances in the environment. Microbes employ a vast arsenal of enzymes to perform reactions such as oxidation, reduction, and hydrolysis on a wide variety of substrates. While the principles of microbial biotransformation are well-established, specific examples of microorganisms metabolizing or transforming this compound are not detailed in the available search results. The potential for microbes to modify its structure through hydroxylation or reduction of the alkyne group remains a possibility based on general microbial capabilities.

Role in the Biosynthesis of Downstream Metabolites

In metabolic pathways, compounds can serve as precursors that are converted into other molecules, known as downstream metabolites. For instance, in synthetic applications, this compound has been identified as a key intermediate for producing "clickable" biodegradable polylactides, which allows for the introduction of various functional groups into the polymer. This highlights its utility as a building block in a synthetic context. However, information regarding the role of this compound as a natural precursor in the biosynthesis of other secondary metabolites in organisms was not present in the provided search results.

Investigations into the Bioactivity of this compound and Related Structures

Antimicrobial Properties against Bacterial and Fungal Strains

Although specific studies on the antimicrobial activity of this compound are limited, the broader class of alkynoic acids and polyynes has demonstrated significant antimicrobial potential. researchgate.netnih.gov Bacterial polyynes, in particular, are recognized for their potent antimicrobial effects. researchgate.netnih.gov Research into various polyyne derivatives has revealed a wide spectrum of activity against different bacterial and fungal pathogens. nih.govnih.gov

For instance, certain bacterial polyynes have shown antibacterial activity against both Gram-negative and Gram-positive bacteria, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Bacillus subtilis. nih.gov Additionally, some polyynes exhibit antifungal activity against pathogens like Aspergillus niger and Candida species. nih.gov The mechanism of action for these compounds is thought to involve the disruption of cell membrane integrity. nih.gov The structural characteristics of these molecules, including the presence of conjugated triple bonds, are crucial for their bioactivity. researchgate.net

Antiproliferative Activities in in vitro Cell Culture Models

The antiproliferative potential of alkynyl compounds, particularly polyynes, has been a subject of considerable research in the context of cancer therapy. nih.gov Numerous studies have demonstrated the cytotoxic effects of naturally occurring and synthetic polyynes against a variety of cancer cell lines. nih.gov While direct data for this compound is not available, the existing body of research on related compounds suggests it may possess antiproliferative properties.

For example, a derivative, 2-hexyl-4-pentynoic acid (HPTA), has been shown to inhibit the growth of breast cancer cells and sensitize them to other anticancer agents. researchgate.netnih.gov This compound was found to induce DNA double-strand breaks and interfere with DNA repair mechanisms in cancer cells. nih.gov Other polyynes isolated from natural sources have also exhibited significant antiproliferative effects on human breast cancer, lung adenocarcinoma, and liver hepatocellular carcinoma cell lines. nih.gov The presence of hydroxyl groups in the structure of these polyynes appears to play a role in their anticancer activities. nih.gov

The table below summarizes the antiproliferative activity of selected alkynyl compounds against various cancer cell lines, providing a comparative context for the potential activity of this compound.

| Compound | Cancer Cell Line(s) | Observed Effect |

| 2-hexyl-4-pentynoic acid (HPTA) | Breast cancer cells (MCF7, EUFA423) | Inhibits cell growth and sensitizes cells to hydroxyurea. researchgate.netnih.gov |

| Various polyynes from Oplopanax horridus | Breast cancer (MCF-7, MDA-MB-231), Lung adenocarcinoma (A549), Liver hepatocellular carcinoma (HepG2) | Exhibited varying degrees of antiproliferative effects. nih.gov |

These findings underscore the potential of alkynyl-containing molecules as a source of novel antiproliferative agents. Further investigation into the specific effects of this compound on different cancer cell lines is warranted to elucidate its potential in this area.

Comparative Analysis with Bioactive Alkynyl Compounds from Natural Sources

A comparative analysis of this compound with naturally occurring bioactive alkynyl compounds can further illuminate its potential biological significance. Nature provides a rich diversity of polyynes with a wide array of biological activities, including antimicrobial and anticancer effects. researchgate.netnih.govresearchgate.netnih.gov These natural products have been isolated from various sources, including plants, fungi, and bacteria. nih.gov

Many of these natural polyynes feature complex structures with multiple conjugated triple bonds and various functional groups, which contribute to their potent bioactivities. researchgate.netnih.gov For example, polyynes from the plant genus Oplopanax have demonstrated notable anticancer properties. nih.gov Similarly, bacterial polyynes are recognized for their broad-spectrum antimicrobial activities. researchgate.netrsc.orgacs.org

While this compound is a relatively simple molecule compared to many of these natural polyynes, its core structure, containing both a hydroxyl and an alkynyl group, is a common feature in many bioactive natural products. The presence of these functional groups is often critical for their biological effects. nih.gov

The study of naturally occurring polyynes provides a valuable framework for understanding the potential of smaller, synthetic alkynyl compounds like this compound. While it may not possess the same level of potency as more complex polyynes, its simpler structure could offer advantages in terms of synthesis and modification for the development of new therapeutic agents. Future research should focus on directly evaluating the bioactivity of this compound and comparing it to these well-characterized natural compounds to fully understand its potential in medicinal chemistry.

Advanced Applications and Research Frontiers Involving 2 Hydroxypent 4 Ynoic Acid

Contributions to Polymer Chemistry and Materials Science

The presence of both a hydroxyl and a carboxylic acid group allows 2-Hydroxypent-4-ynoic acid to be incorporated into polyester (B1180765) backbones, while its terminal alkyne serves as a "clickable" handle. This dual functionality is the basis for its significant contributions to materials science, allowing for the creation of highly functional and adaptable polymers.

Design and Synthesis of "Clickable" Biodegradable Polylactides

This compound is a pivotal intermediate in the synthesis of "clickable" biodegradable polylactides (PLAs). acs.orgnih.gov Polylactide is a widely used aliphatic polyester in biomedical applications due to its excellent biocompatibility and biodegradability. rsc.org However, traditional PLA lacks functional groups, which limits its applications. By incorporating this compound as a monomer, a PLA polymer is created with pendant alkyne groups. rsc.org These alkynes act as handles for post-polymerization modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click" reaction. acs.orgrsc.org This allows for the efficient introduction of a wide array of functional groups onto the polymer backbone, transforming a single precursor material into a family of specialized polymers. acs.orgnih.gov

A safe and economical synthesis route has been developed to produce this compound, avoiding hazardous precursors like propargyl bromide. acs.org This improved synthesis utilizes inexpensive and commercially available starting materials, making the production of "clickable" PLA more practical and scalable. acs.orgrsc.org

| Synthesis Overview |

| Precursor Compound |

| This compound |

| Key Feature |

| Contains a terminal alkyne group for "click" chemistry modification. |

| Polymer Type |

| Biodegradable Polylactide (PLA) |

| Benefit |

| Allows for the creation of functionalized PLAs from a single monomer, enabling the tailoring of polymer properties for specific biomedical applications. acs.orgnih.gov |

Engineering of Hydrophilic/Hydrophobic Patterned Alpha-Hydroxy Acid Oligomers

The concept of using reactive handles on alpha-hydroxy acid backbones extends to the precise engineering of oligomers with defined patterns of water-attracting (hydrophilic) and water-repelling (hydrophobic) segments. While direct research on 2-hydroxypent-4-ynoic acid for this specific application is not detailed, a closely related strategy has been explored using (2S)-2-hydroxypent-4-enoic acid, which features a terminal alkene instead of an alkyne. This approach involves creating a reactive oligoester scaffold with an alternating sequence of a hydrophobic building block and the masked hydrophilic building block ((2S)-2-hydroxypent-4-enoic acid). The allyl (alkene) group serves as a handle for a subsequent post-modification step to introduce the desired hydrophilic functionality. This strategy avoids complex protective group chemistry during the chain extension process and demonstrates a feasible pathway for creating sequence-defined, hydrophilic/hydrophobic patterned oligo(α-hydroxy acid)s. This principle could logically be extended to alkyne-containing monomers like this compound to achieve similar patterned structures.

Development of Novel Polymeric Materials with Tailored Physicochemical Properties

The ability to functionalize polylactide using this compound is a gateway to developing novel polymeric materials with precisely tailored physicochemical properties. acs.orgnih.gov The "click" modification of the acetylene-functionalized PLA backbone allows for the attachment of various molecules, which can dramatically alter the material's characteristics. rsc.org For example, by grafting a mixture of alkyl and PEG (polyethylene glycol) azides onto the polymer, researchers have created a new family of water-soluble and temperature-responsive biodegradable PLA materials. rsc.org These materials exhibit a tunable lower critical solution temperature (LCST), a property valuable in drug delivery and tissue engineering. rsc.org This modular approach enables the fine-tuning of properties such as solubility, wettability, and biological interactions, all starting from the same base polymer. acs.orgrsc.org

Role in Chemical Biology and Biomedical Tool Development

In chemical biology, non-native, non-perturbing chemical handles that can be selectively modified in living systems are known as bioorthogonal chemical reporters. nih.gov The alkyne group of this compound makes it an ideal candidate for such applications, enabling the tracking and analysis of biological processes.

Utilization as a Bioorthogonal Chemical Reporter for Post-Translational Modification Detection

A derivative of this compound, sodium (S)-2-hydroxypent-4-ynoate (YnLac), has been successfully designed and synthesized to act as a bioorthogonal chemical reporter for protein lactylation. nih.gov Lactylation is a recently discovered post-translational modification (PTM) where a lactate (B86563) molecule is added to a protein, influencing processes like gene expression. nih.govmdpi.com

YnLac, an alkynyl-functionalized analogue of L-lactate, can be metabolized and incorporated into proteins in live mammalian cells. nih.gov Once incorporated, the alkyne handle allows for the "clicking" on of a fluorescent tag or biotin (B1667282) probe. This enables the sensitive detection, visualization, and proteomic identification of lactylated proteins, which was previously difficult to study. nih.gov This chemical tool has been instrumental in expanding the understanding of lactylation, revealing many new modification sites on non-histone proteins for the first time. nih.govmdpi.com

| Lactate Analogue Comparison for Metabolic Labeling nih.gov |

| Compound |

| Sodium (S)-2-hydroxypent-4-ynoate (YnLac) |

| Description |

| Alkyne-functionalized L-lactate analogue. |

| Efficiency |

| Exhibits high protein labeling efficiency in live cells. |

| Compound |

| Sodium (S)-2-hydroxyhex-5-ynoate (YnLac-2) |

| Description |

| Analogue with a bulkier side-chain. |

| Efficiency |

| Less efficient for protein labeling than YnLac. |

| Compound |

| Methyl (S)-2-hydroxypent-4-ynoate (YnLac-OMe) |

| Description |

| Esterified version designed to increase cell delivery. |

| Efficiency |

| Did not enhance protein labeling signals compared to YnLac. |

Potential in Biosensor Development for Specific Ions or Biomolecules

The versatile "clickable" functionality endowed by this compound to polymers suggests significant potential in the development of advanced biosensors. acs.org Functional polymeric materials are widely researched for sensing applications due to their structural versatility. nih.gov A key requirement for many biosensors is the stable immobilization of biological probes—such as proteins, carbohydrates, or oligonucleotides—onto a surface. rsc.org

Polymers derived from this compound offer an ideal platform for this purpose. The pendant alkyne groups on the polymer surface can be used to covalently attach azide-modified biomolecules with high efficiency and selectivity under mild conditions. rsc.orgbohrium.com This modular approach could be used to create surfaces with tailored biological affinity, forming the core of a biosensing device. For example, specific enzymes could be "clicked" onto the polymer surface to detect their corresponding substrates, or antibodies could be attached to capture specific antigens. This strategy provides a powerful and flexible method for engineering the functional interfaces required for next-generation diagnostic and biosensing platforms. acs.orgrsc.org

Advanced Analytical and Spectroscopic Characterization Methodologies in 2 Hydroxypent 4 Ynoic Acid Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 2-Hydroxypent-4-ynoic acid. Both ¹H and ¹³C NMR spectroscopies provide detailed information about the chemical environment of individual atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton are expected. The chemical shifts (δ) of these protons are influenced by the electronegativity of nearby atoms and the presence of pi systems. For instance, the proton attached to the alkyne terminal carbon would appear in a characteristic upfield region, while the proton on the carbon bearing the hydroxyl group would be shifted downfield.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each carbon atom in a unique electronic environment will produce a distinct signal. The carbonyl carbon of the carboxylic acid group is characteristically found at the most downfield position in the spectrum.

A comprehensive 2D NMR analysis, including techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would definitively establish the connectivity between protons and carbons, confirming the structural assignment of this compound.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (COOH) | ~12.0-13.0 | ~170-180 |

| C2 (CH-OH) | ~4.0-4.5 | ~65-75 |

| C3 (CH₂) | ~2.5-3.0 | ~30-40 |

| C4 (C≡) | - | ~70-80 |

| C5 (≡CH) | ~2.0-2.5 | ~70-80 |

| OH | Variable | - |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

High-Performance Liquid Chromatography for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for monitoring the progress of its synthesis or degradation. By utilizing a stationary phase and a mobile phase, HPLC separates components of a mixture based on their differential partitioning between the two phases.

For a polar compound like this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727), with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the carboxylic acid is protonated.

The retention time (Rt) of this compound is a key parameter for its identification under a specific set of HPLC conditions. The purity of a sample can be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. This method is also invaluable for real-time monitoring of chemical reactions, allowing for the optimization of reaction conditions.

Interactive Data Table: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | e.g., 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas-Liquid Chromatography for Metabolite Profiling

Gas-Liquid Chromatography (GLC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the separation and identification of volatile and semi-volatile compounds. In the context of this compound, GLC can be employed for metabolite profiling to understand its metabolic fate in biological systems.

Prior to analysis, non-volatile compounds like this compound must be derivatized to increase their volatility. A common derivatization method is silylation, where active hydrogens (in the hydroxyl and carboxylic acid groups) are replaced with trimethylsilyl (B98337) (TMS) groups.

The derivatized sample is then injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. The retention time is used for identification, and the peak area for quantification. When coupled with a mass spectrometer, definitive structural information of the metabolites can be obtained.

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass Spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns.

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule.

By inducing fragmentation of the molecular ion, for example through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), a characteristic fragmentation pattern is produced. The analysis of these fragment ions provides valuable information about the different functional groups and their connectivity within the molecule. For this compound, characteristic losses would include the loss of water (H₂O) from the hydroxyl group and the loss of the carboxyl group (COOH).

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment | Proposed Structure |

| [M-H₂O]⁺ | Ion resulting from the loss of a water molecule |

| [M-COOH]⁺ | Ion resulting from the loss of the carboxylic acid group |

| [M-C₂H₃O]⁺ | Ion resulting from cleavage adjacent to the hydroxyl group |

Emerging Research Themes and Future Challenges for 2 Hydroxypent 4 Ynoic Acid

Development of More Efficient and Sustainable Biosynthetic Pathways

Currently, the production of 2-hydroxypent-4-ynoic acid relies on chemical synthesis. A significant future challenge is the development of biosynthetic routes, which could offer a more sustainable and efficient means of production. Natural products containing alkyne groups are widely distributed in microbes and plants, and their biosynthetic pathways are beginning to be understood. nih.govresearchgate.netrsc.org Enzymes such as fatty acid desaturases and acetylenases are known to be involved in the formation of triple bonds, often through the dehydrogenation of a corresponding alkene. nih.govresearchgate.net

A key research direction will be the exploration and engineering of these or similar enzymes to accept non-native substrates and produce this compound. This could involve:

Enzyme Discovery: Screening microbial genomes for novel enzymes capable of producing terminal alkynes.

Protein Engineering: Modifying the active sites of known desaturases or acetylenases to accommodate a 5-carbon hydroxy acid precursor.

Metabolic Engineering: Constructing synthetic metabolic pathways in host organisms like E. coli or yeast to convert simple carbon sources into the target molecule.

The development of such biocatalytic systems would represent a significant advance, providing a greener alternative to traditional organic synthesis and potentially enabling the production of enantiomerically pure forms of the acid.

Deeper Elucidation of Complex Biological Interactions and Metabolic Fates

The biological interactions and metabolic fate of this compound are largely uncharacterized, representing a critical knowledge gap. The presence of two distinct functional groups suggests a complex metabolic profile. The alpha-hydroxy acid portion may be recognized by enzymes that metabolize common AHAs like lactic acid, potentially entering central metabolic pathways.

Conversely, the terminal alkyne group presents a more reactive handle. Terminal alkynes are relatively rare in mammalian biology and their metabolism is an area of active investigation. morressier.comyoutube.com There is evidence that terminal alkynes can act as mechanism-based inhibitors, reacting with nucleophilic residues, such as cysteine, in the active sites of enzymes. acs.org This raises the possibility that this compound could form covalent adducts with proteins, leading to specific biological effects or potential toxicity. Future research must focus on:

Metabolite Identification: Using techniques like mass spectrometry to identify the breakdown products of the compound in cell cultures and animal models.

Target Engagement Studies: Employing proteomic approaches to identify proteins that may covalently bind to the alkyne moiety.

Enzymatic Degradation Assays: Determining which, if any, standard metabolic enzymes are capable of processing this molecule.

Understanding how this molecule is processed and what it interacts with within a biological system is paramount for any future therapeutic or biotechnological application.

Exploration of Novel Bioactivities and Therapeutic Potentials

While no specific bioactivities have been reported for this compound, its structure suggests several therapeutic avenues worth exploring. Alpha-hydroxy acids as a class are widely used in dermatology for their ability to promote skin exfoliation and rejuvenation. semanticscholar.orgmdpi.comresearchgate.net It is plausible that this compound could share these properties.

Furthermore, the alkyne functional group is a key feature in many biologically active natural products and synthetic drugs, valued for its unique geometry and reactivity. nih.govmorressier.com Its inclusion could confer novel activities. Future research should investigate its potential as:

An Antimicrobial Agent: Many alkyne-containing natural products exhibit antimicrobial properties.

An Anticancer Agent: The alkyne group can be used as a pharmacophore to interact with biological targets or as a handle for further chemical modification.

A Neurological Agent: The structural similarity to certain neurotransmitter precursors or enzyme substrates could be explored.

Systematic screening of this compound in various biological assays is a necessary first step to uncovering its therapeutic potential.

Integration into Multi-component Systems for Advanced Material Functionality

One of the most promising areas for this compound is in materials science, specifically in the synthesis of advanced functional polymers. Research has identified it as a key intermediate for creating "'clickable' biodegradable polylactide" (PLA). researchgate.net PLA is a widely used biocompatible and biodegradable polymer, but it lacks functional side chains for modification.

By incorporating this compound as a monomer into the PLA backbone, a polymer is created with pendant terminal alkyne groups. These groups are ideal for post-polymerization modification using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net This opens up vast possibilities for creating advanced materials with tailored properties, including:

Drug-Conjugated Nanoparticles: Attaching therapeutic agents to PLA nanoparticles for targeted drug delivery.

Functionalized Biomaterials: Immobilizing bioactive peptides or growth factors onto PLA scaffolds to enhance tissue regeneration.

Smart Polymers: Grafting stimuli-responsive molecules to create materials that change properties in response to environmental cues like pH or temperature.

The challenge lies in optimizing the polymerization process to achieve high molecular weights and controlled monomer incorporation, thereby unlocking the full potential of this functional building block.

Computational Chemistry and Modeling Approaches for Predicting Reactivity and Interactions

Computational chemistry offers a powerful, resource-efficient way to predict the properties and behavior of this compound before undertaking extensive lab work. Molecular modeling can provide insights into several key areas.

First, the fundamental physicochemical properties can be calculated. Alpha-hydroxy acids are known to be stronger acids than their non-hydroxylated counterparts due to stabilization through internal hydrogen bonding, a phenomenon that can be modeled to predict the pKa of this compound. wikipedia.org

Second, its reactivity can be explored. Density functional theory (DFT) calculations can map the electron density of the molecule, highlighting the reactivity of the terminal alkyne for various reactions, including click chemistry and potential biological interactions. mdpi.com

Finally, molecular docking simulations can predict how the molecule might bind to the active sites of enzymes. This could help identify potential biological targets, explain observed bioactivities, or predict metabolic pathways. For instance, docking studies could assess its fit within enzymes involved in AHA metabolism or those with reactive cysteine residues susceptible to attack by the alkyne. acs.org These predictive models can guide experimental design, saving time and resources in the exploration of this promising molecule.

Data Tables

Table 1: Summary of Emerging Research Themes and Future Challenges

| Section | Research Theme/Challenge | Key Objectives and Approaches |

| 7.1 | Sustainable Biosynthesis | Engineer enzymes (desaturases, acetylenases) and metabolic pathways in microorganisms for green production. |

| 7.2 | Metabolic Fate & Interactions | Characterize breakdown products using mass spectrometry; identify protein targets via proteomics; assess enzymatic degradation. |

| 7.3 | Novel Bioactivities | Screen for antimicrobial, anticancer, and dermatological properties based on its AHA and alkyne moieties. |

| 7.4 | Advanced Materials | Synthesize and functionalize "clickable" polymers (e.g., polylactide) for applications in drug delivery and tissue engineering. |

| 7.5 | Computational Modeling | Use DFT and molecular docking to predict pKa, chemical reactivity, and potential interactions with biological macromolecules. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxypent-4-ynoic acid, and how are they optimized for yield and purity?

- Methodological Answer: Common synthetic approaches include alkynation of pentenoic acid derivatives followed by hydroxylation or selective oxidation of alkynol precursors. Optimization involves adjusting reaction parameters (e.g., temperature, catalyst loading) and purification techniques such as column chromatography or recrystallization. For reproducibility, validate synthetic steps using Reaxys or SciFinder to cross-reference known procedures and compare melting points/spectral data with literature .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer:

- NMR (1H/13C): Identify the hydroxyl proton (δ 1.5–5.0 ppm, broad) and alkyne carbons (δ 70–100 ppm). Coupling patterns (e.g., J values for vicinal protons) confirm stereochemistry.

- IR Spectroscopy: Detect O-H stretches (~3200–3600 cm⁻¹) and alkyne C≡C stretches (~2100–2260 cm⁻¹).

- Mass Spectrometry: Confirm molecular ion peaks and fragmentation patterns. Cross-validate with databases like SciFinder or Reaxys for known spectra .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the pH-dependent reactivity of the alkyne group in this compound?

- Methodological Answer:

- Systematic pH Variation: Conduct kinetic studies across a pH gradient (e.g., 2–12) to monitor alkyne stability via UV-Vis or NMR.

- Computational Modeling: Use density functional theory (DFT) to predict protonation states and reaction pathways. Compare with experimental results to identify discrepancies.

- Statistical Analysis: Apply ANOVA or error-bar comparisons to assess variability between studies. Ensure controlled variables (e.g., temperature, ionic strength) to isolate pH effects .

Q. What experimental design strategies are recommended for optimizing catalytic applications of this compound in asymmetric synthesis?

- Methodological Answer:

- Design of Experiments (DoE): Vary catalyst loading, solvent polarity, and temperature to identify optimal conditions. Use response surface methodology (RSM) to model interactions.

- Chiral Chromatography: Employ HPLC with chiral columns to quantify enantiomeric excess (ee%).

- Control Experiments: Include negative controls (e.g., reactions without catalyst) and validate reproducibility across triplicate trials. Reference IB Extended Essay guidelines for rigorous hypothesis testing .

Q. How can computational chemistry complement experimental studies to predict novel reactions involving this compound?

- Methodological Answer:

- Molecular Dynamics Simulations: Model transition states and reaction barriers for proposed mechanisms (e.g., alkyne cycloadditions).

- Docking Studies: Predict binding affinities for biological targets (e.g., enzymes) using software like AutoDock.

- Data Cross-Validation: Compare computational predictions (e.g., bond dissociation energies) with experimental DSC or kinetic data. Use tools like ACD/Labs Percepta for property prediction .

Methodological Considerations for Data Analysis

- Handling Raw Data: Large datasets (e.g., kinetic curves, spectral scans) should be archived in appendices, with processed data (e.g., rate constants, ee% values) highlighted in the main text. Use error bars (standard deviation) and statistical tests (t-tests) to support conclusions .

- Literature Review: Prioritize peer-reviewed journals via databases like PubMed or Web of Science. Avoid non-validated sources (e.g., commercial compound databases) to ensure data reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.